An In-Depth Technical Guide to 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid: A Versatile Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid: A Versatile Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, and its strategic application as a scaffold in the design of novel therapeutics.
Core Chemical Identity
Chemical Name: 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid CAS Number: 6324-87-4[1][2] Molecular Formula: C₆H₇NO₄[1] Molecular Weight: 157.12 g/mol [1]
It is crucial to distinguish this compound from its structural isomer, 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (CAS: 5626-41-5) , where the acetic acid moiety is attached to the nitrogen atom of the pyrrolidine ring. This distinction is vital as the positional isomerism significantly impacts the molecule's reactivity and its utility as a synthetic precursor.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 157.125 g/mol | [1] |
| XLogP3-AA | -1.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 157.03750770 | [1] |
| Monoisotopic Mass | 157.03750770 | [1] |
| Topological Polar Surface Area | 83.5 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
The Pyrrolidine-2,5-dione Scaffold in Drug Discovery
The pyrrolidine-2,5-dione (succinimide) ring system is a "privileged scaffold" in medicinal chemistry. Its prevalence in bioactive molecules stems from its ability to engage in various non-covalent interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic tractability.
The five-membered ring of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid provides a rigid core that can be strategically functionalized. The presence of a carboxylic acid group offers a versatile handle for derivatization, enabling the construction of compound libraries for high-throughput screening.
Derivatives of the pyrrolidine-2,5-dione scaffold have shown significant promise as anticonvulsant and analgesic agents. Structure-activity relationship (SAR) studies have indicated that substitutions at the 3-position of the pyrrolidine-2,5-dione ring strongly influence anticonvulsant activity. Furthermore, this scaffold has been explored for the development of novel TNF-α inhibitors, which are crucial in the treatment of autoimmune diseases.[3]
Synthesis of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid
While a direct, high-yield synthesis of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid is not extensively reported in peer-reviewed literature, a plausible synthetic route can be extrapolated from established organic chemistry principles and related syntheses. The following proposed synthesis is a logical approach for laboratory-scale preparation.
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol
Step 1: Ammonolysis of Itaconic Anhydride
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In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve itaconic anhydride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of aqueous ammonia (1.2 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, acidify the reaction mixture with dilute HCl to precipitate the mono-amide acid product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Causality: The initial step involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a mono-amide carboxylic acid. The use of an ice bath helps to control the exothermicity of the reaction.
Step 2: Intramolecular Cyclization
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Suspend the dried mono-amide acid product (1 equivalent) in a high-boiling point solvent such as toluene or xylene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
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Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
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Continue refluxing until no more water is collected in the Dean-Stark trap.
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Cool the reaction mixture to room temperature.
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The product, 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid, should precipitate out of the solution.
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Filter the solid, wash with a non-polar solvent like hexane, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Causality: The acidic catalyst protonates the carboxylic acid group, making it a better electrophile for the intramolecular nucleophilic attack by the amide nitrogen. The removal of water by the Dean-Stark apparatus drives the equilibrium towards the formation of the cyclized product.
Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The obtained spectra should be consistent with the expected structure of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid.
Spectroscopic Data (Predicted)
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¹H NMR (in DMSO-d₆): Expected signals would include a multiplet for the CH proton on the pyrrolidine ring, two diastereotopic protons for the CH₂ group of the acetic acid moiety, two diastereotopic protons for the other CH₂ group in the ring, and a broad singlet for the NH proton. The carboxylic acid proton would likely appear as a very broad singlet downfield.
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¹³C NMR (in DMSO-d₆): Signals for the two carbonyl carbons, the carboxylic acid carbon, the methine carbon, and the two methylene carbons are expected.
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IR (KBr pellet): Characteristic peaks would include a broad O-H stretch for the carboxylic acid, an N-H stretch, and strong C=O stretching vibrations for the imide and carboxylic acid groups.
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Mass Spectrometry (ESI-): The deprotonated molecule [M-H]⁻ would be expected at m/z 156.03.
Safety and Handling
As with any laboratory chemical, 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(2,5-Dioxopyrrolidin-3-yl)acetic acid is a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features and the presence of a reactive carboxylic acid handle make it an attractive starting material for the synthesis of diverse compound libraries aimed at discovering new therapeutic agents. While detailed literature on this specific isomer is limited, its potential for derivatization into novel anticonvulsant, analgesic, and anti-inflammatory drugs is significant. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its chemical and biological properties.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid - PubChem. Available at: [Link]
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2,5-Dioxo-1-pyrrolidineacetic acid | C6H7NO4 | CID 96182 - PubChem. Available at: [Link]
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2-(2,5-dioxopyrrolidin-3-yl)acetic acid - PubChemLite. Available at: [Link]
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Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. Available at: [Link]
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Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. Available at: [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. Available at: [Link]
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Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Available at: [Link]
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2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid - PubChemLite. Available at: [Link]
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Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors | Semantic Scholar. Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]
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2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate | C7H6N2O4 | CID 53415896 - PubChem. Available at: [Link]
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Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D 3 -Selective Antagonists - MDPI. Available at: [Link]
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IR spectrum of the Acetic Acid ligand | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Acetic acid - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
